molecular formula C19H15ClF3N3O3S B14972120 2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

2-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14972120
M. Wt: 457.9 g/mol
InChI Key: KHBKFGRULLXFQK-UHFFFAOYSA-N
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Description

2-CHLORO-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-CHLORO-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, a trifluoromethyl group, and a pyridazine ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H15ClF3N3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C19H15ClF3N3O3S/c1-2-29-18-9-8-16(24-25-18)12-4-3-5-14(10-12)26-30(27,28)17-11-13(19(21,22)23)6-7-15(17)20/h3-11,26H,2H2,1H3

InChI Key

KHBKFGRULLXFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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